Butanoic acid, also known as butyric acid, is a saturated fatty acid with the chemical formula . It is characterized by its unpleasant odor and is typically found as an ester in animal fats and plant oils. Discovered in 1869, butanoic acid is named after butter, where it was first isolated. Its molecular structure features a four-carbon chain with a carboxylic acid functional group, which imparts its acidic properties.
Butanoic acid can be derived through various methods including microbial fermentation, particularly by anaerobic bacteria such as Clostridium butyricum. It can also be synthesized through the oxidation of n-butyl alcohol or by the butyric fermentation of carbohydrates. This compound is widely present in nature, albeit primarily in its esterified form.
Butanoic acid belongs to the class of carboxylic acids, specifically categorized as a short-chain fatty acid. Its derivatives, known as butyrates or butanoates, are commonly encountered in various biological and industrial contexts.
The fermentation process typically involves glucose as a substrate, which is converted into butanoic acid along with carbon dioxide and hydrogen gas. The general reaction can be represented as:
This reaction illustrates the breakdown of glucose into butanoic acid and byproducts.
Butanoic acid participates in various chemical reactions typical of carboxylic acids:
Butanoic acid acts primarily as an energy source for colonic cells and plays a significant role in gut health. It is produced during the fermentation of dietary fibers by gut bacteria and serves several functions:
Relevant data include its boiling point (163.5 °C) and melting point (-7.9 °C), indicating its volatility and state at room temperature.
Butanoic acid has several scientific and industrial applications:
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